Ammonium thiosulfate (ATS) is a highly soluble, inorganic ammonium salt with the chemical formula (NH4)2S2O3. Commercially supplied primarily as a concentrated liquid (often 60% w/w) or a white crystalline solid, ATS functions as a potent reducing agent, a complexing ligand, and a dual-source nutrient delivering both nitrogen and sulfur [1]. In procurement contexts, its value proposition hinges on the simultaneous delivery of the thiosulfate anion and the ammonium cation, which synergistically accelerate complexation kinetics in photographic fixing, stabilize transition metal catalysts in hydrometallurgy, and modulate soil enzyme activity in agricultural formulations [2]. Unlike standard alkali metal thiosulfates, ATS offers exceptional aqueous solubility and distinct buffering capacities, making it a critical precursor for rapid-action liquid formulations.
Buyers frequently attempt to substitute ammonium thiosulfate with sodium thiosulfate (STS) due to the latter's widespread availability. However, this generic substitution fails in applications requiring rapid reaction kinetics or specific ionic buffering. In photographic processing, substituting ATS with STS increases clearing times by up to 400%, severely bottlenecking high-throughput workflows [1]. In hydrometallurgical gold leaching, STS lacks the ammonium ion necessary to stabilize the cupric tetrammine catalyst, leading to rapid thiosulfate degradation and significantly lower gold leaching rates at equal molarities [2]. Furthermore, in agricultural liquid fertilizers, STS cannot provide the urease-inhibiting properties or the supplemental ammoniacal nitrogen that ATS inherently delivers to urea-ammonium nitrate (UAN) blends [3].
In photographic processing, the choice of thiosulfate salt directly dictates process throughput. Ammonium thiosulfate acts as a 'rapid fixer,' clearing unexposed silver halide emulsions in a fraction of the time required by sodium thiosulfate. Quantitative comparisons demonstrate that ATS-based fixers are up to 400% faster than equivalent STS-based fixers, reducing clearing times to approximately one-fourth of the standard duration [1]. This kinetic advantage is attributed to the smaller solvated radius and higher diffusion rate of the ammonium-silver-thiosulfate complex out of the emulsion layer.
| Evidence Dimension | Film clearing time (reaction kinetics) |
| Target Compound Data | Ammonium thiosulfate (Rapid fixer) |
| Comparator Or Baseline | Sodium thiosulfate (Conventional fixer) |
| Quantified Difference | Up to 400% faster fixing speed (clearing time reduced to ~25% of STS baseline). |
| Conditions | Standard photographic film emulsions. |
For commercial photo labs and industrial radiography, specifying ATS over STS directly quadruples throughput capacity in the fixing stage.
In the transition to cyanide-free gold extraction, ATS outperforms STS due to the intrinsic presence of the ammonium ion, which acts as a crucial buffer and stabilizes the copper(II) catalyst. Under optimized conditions (0.5 M thiosulfate, 1.0 M NH3, 0.1 M Cu2+), ATS achieves gold extraction efficiencies of 87% to 91% within 2 hours [1]. When STS is used, extraction rates are lower at equal molarities because the system lacks the inherent ammonium supply needed to prevent rapid thiosulfate degradation and copper sulfide precipitation.
| Evidence Dimension | Gold extraction efficiency |
| Target Compound Data | Ammonium thiosulfate (87% - 91% extraction) |
| Comparator Or Baseline | Sodium thiosulfate (Lower extraction at equal molarities) |
| Quantified Difference | ATS provides >87% extraction while inherently supplying the necessary NH4+ buffer to stabilize the lixiviant. |
| Conditions | 0.5 M S2O32−, 1.0 M NH3, 0.1 M Cu2+, pH 12, 25 °C, 2 h leaching time. |
Procuring ATS simplifies the reagent matrix in hydrometallurgy by providing both the lixiviant and the stabilizing cation, maximizing gold yield while minimizing toxic cyanide use.
When formulating liquid nitrogen fertilizers, ATS is utilized not just as a sulfur source, but as a functional additive to mitigate nitrogen loss. Blending ATS into Urea Ammonium Nitrate (UAN) solutions actively inhibits soil urease activity. Laboratory evaluations on coarse-textured soils demonstrate that a 20% (v/v) addition of ATS to UAN reduces cumulative urea-nitrogen loss via ammonia volatilization by 11% over a 192-hour period compared to untreated UAN[1]. Sodium thiosulfate does not offer this dual nitrogen-sulfur nutrient profile or the same degree of agronomic integration.
| Evidence Dimension | Cumulative urea-nitrogen loss (ammonia volatilization) |
| Target Compound Data | UAN + 20% v/v Ammonium thiosulfate (11% reduction in N loss) |
| Comparator Or Baseline | UAN alone (Baseline N loss) |
| Quantified Difference | 11% reduction in volatilized nitrogen over 192 hours. |
| Conditions | Closed dynamic air flow system on Lufkin fine sandy loam soil. |
For agricultural chemical manufacturers, specifying ATS in UAN blends provides a marketable efficiency advantage by simultaneously delivering sulfur and protecting applied nitrogen.
Based on its ability to clear silver halide emulsions up to 400% faster than sodium salts, ATS is the mandatory precursor for commercial rapid fixer formulations. It is specifically chosen for high-volume industrial radiography, medical X-ray processing, and commercial photo labs where minimizing processing time is critical to operational throughput[1].
ATS is a primary lixiviant for environmentally sensitive gold mining operations and e-waste recycling. Because it inherently supplies the ammonium ions needed to stabilize the copper catalyst and the gold-thiosulfate complex, it achieves >87% extraction efficiencies without the extreme toxicity of sodium cyanide or the complex reagent balancing required by sodium thiosulfate [2].
In agricultural formulations, ATS is specifically utilized for blending with Urea Ammonium Nitrate (UAN) to create high-value liquid fertilizers (e.g., 12-0-0-26S). Its proven ability to inhibit urease activity and reduce ammonia volatilization by up to 11% makes it a highly effective choice for surface-applied nitrogen programs where mechanical incorporation is not feasible [3].